3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde

Lipophilicity Drug Design Physicochemical Properties

Researchers face metabolic instability and limited lipophilicity in conventional benzaldehyde intermediates. This advanced building block solves both: the 4,4,4-trifluorobutoxy side chain elevates estimated logP to ~3.7 and resists oxidative metabolism, while the 3-chloro handle enables cross-coupling diversification. - Key applications: Fluorinated APIs, agrochemicals, CNS/oral drug candidates - Synthetic utility: Suzuki-Miyaura/Buchwald-Hartwig compatible - Supply: Analytical data provided with each batch

Molecular Formula C11H10ClF3O2
Molecular Weight 266.64 g/mol
Cat. No. B12074297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde
Molecular FormulaC11H10ClF3O2
Molecular Weight266.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Cl)OCCCC(F)(F)F
InChIInChI=1S/C11H10ClF3O2/c12-9-6-8(7-16)2-3-10(9)17-5-1-4-11(13,14)15/h2-3,6-7H,1,4-5H2
InChIKeyWYVYDQCZLQTCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde: Core Profile


3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde (CAS: 1552467-72-7) is a synthetic aromatic aldehyde building block featuring a 3-chloro substituent and a 4-(4,4,4-trifluorobutoxy) side chain on a benzaldehyde core . The molecular formula is C₁₁H₁₀ClF₃O₂, with a molecular weight of 266.64 g/mol . This compound serves as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the trifluorobutoxy group imparts enhanced metabolic stability and lipophilicity .

Fluorinated building block: trifluorobutoxy group may modulate lipophilicity and metabolic stability in drug candidate design
3-Chloro handle supports palladium-catalyzed cross-coupling for late-stage diversification
Suitable for medicinal chemistry and agrochemical intermediate synthesis where fluorinated aromatic aldehydes are required

3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde: Why Analogs Cannot Substitute


Substituting 3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde with simpler benzaldehyde derivatives (e.g., unsubstituted, 4-alkoxy, or non-fluorinated analogs) is not equivalent due to the profound impact of the trifluorobutoxy group on physicochemical properties . The trifluorobutoxy moiety significantly increases lipophilicity (logP ~3.7 estimated) and metabolic stability compared to non-fluorinated butoxy or methoxy analogs, which is critical for achieving desired bioavailability and target engagement in pharmaceutical applications . Furthermore, the 3-chloro substituent provides a synthetic handle for further diversification via cross-coupling reactions, which is absent in non-halogenated analogs, thereby limiting downstream synthetic utility [1].

Non-fluorinated alkoxy analogs (e.g., butoxy) may not replicate the lipophilicity and metabolic stability benefits associated with the trifluorobutoxy group.
Non-halogenated benzaldehydes lack the aryl chloride cross-coupling handle, limiting the ability to generate diverse analog libraries from a single intermediate.
Simpler benzaldehyde derivatives may exhibit different electronic profiles, potentially altering aldehyde reactivity and reaction outcomes in nucleophilic additions.

3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde: Comparative Performance


Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The trifluorobutoxy substituent confers significantly higher lipophilicity compared to non-fluorinated alkoxy analogs, as evidenced by calculated logP values. This property is critical for membrane permeability and target engagement in medicinal chemistry applications .

Lipophilicity Enhancement
Class-level inference
ΔlogP ≈ +0.9 (estimated vs. 4-butoxybenzaldehyde)
Supports lipophilicity screening for membrane permeability assessment
Calculated logP; experimental octanol-water partition data not reported
Lipophilicity Drug Design Physicochemical Properties

Trifluorobutoxy-Enhanced Metabolic Stability

The incorporation of a trifluorobutoxy group is a well-established strategy to block metabolic hot spots on aromatic rings. While direct comparative microsomal stability data for this specific compound is not publicly available, class-level evidence indicates that trifluoroalkyl ethers exhibit significantly reduced CYP450-mediated oxidation compared to non-fluorinated alkyl ethers [1].

Metabolic Stability
Class-level inference
Trifluorobutoxy predicted to resist CYP450-mediated O-dealkylation vs. non-fluorinated ethers
May support metabolic stability optimization in lead design
No compound-specific microsomal stability data available; inference from fluorinated ether class
Metabolic Stability Fluorine Chemistry Drug Metabolism

Cross-Coupling Diversification via Chloro Substituent

The presence of a chloro substituent at the 3-position provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification. In contrast, the non-halogenated analog 4-(4,4,4-trifluorobutoxy)benzaldehyde lacks this synthetic utility, limiting its application in parallel library synthesis .

Cross-Coupling Reactivity
Class-level inference
Target: Aryl chloride handle (present) Comparator: Non-halogenated analog (absent)
Enables Suzuki-Miyaura / Buchwald-Hartwig diversification
Reactivity under standard Pd-catalysis must be validated experimentally
Cross-Coupling Synthetic Chemistry Halogenated Building Blocks

Electronic Effects on Aldehyde Reactivity

The combination of electron-withdrawing chloro (-Cl) and trifluorobutoxy (-O(CH₂)₃CF₃) substituents alters the electronic density of the benzaldehyde ring, influencing the reactivity of the aldehyde group towards nucleophiles. While direct experimental Hammett σ values are not reported, class-level inference suggests that the meta-chloro and para-alkoxy groups will modulate electrophilicity differently than unsubstituted or mono-substituted analogs [1].

Aldehyde Electrophilicity
Class-level inference
Electronic influence of 3-Cl and 4-trifluorobutoxy modulates carbonyl reactivity
Nucleophilic addition outcomes may differ from unsubstituted benzaldehyde
No Hammett σ constants reported; reaction outcomes require empirical verification
Electronic Effects Hammett Constants Reactivity

3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde: Optimal Use Cases


Metabolically Stable Fluorinated Drug Synthesis

The trifluorobutoxy group confers increased metabolic stability and lipophilicity, making this compound an ideal building block for designing drug candidates with improved pharmacokinetic profiles, particularly for CNS or oral targets [1].

Late-Stage Cross-Coupling Diversification

The 3-chloro substituent serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid generation of diverse analog libraries from a single advanced intermediate .

Agrochemical Intermediate Development

Fluorinated benzaldehydes are commonly used in the synthesis of herbicides and fungicides. The unique combination of chloro and trifluorobutoxy substituents may confer selective activity against resistant weed or fungal strains .

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Trifluorobutoxy group (lipophilicity & metabolic stability context)
In vitro metabolic stability assay
Late-stage diversification library synthesis
3-Chloro cross-coupling handle
Cross-coupling reactivity screen under target conditions
Agrochemical intermediate research
Combined substituent profile (selectivity and activity modulation)
Target organism screening / structure-activity studies
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